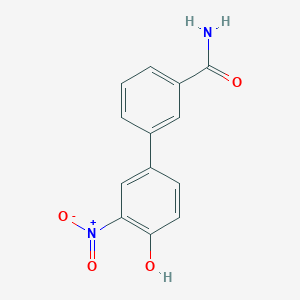
4-(4-Methoxy-3-methylphenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxy-3-methylphenyl)-2-nitrophenol, 95% (4-MOMP-2NP-95%) is a synthetic phenolic compound with a wide range of applications in scientific research. It is a highly stable compound, with a melting point of around 100°C and a boiling point of around 180°C. In addition, 4-MOMP-2NP-95% is highly soluble in water and has a low vapor pressure. It is also non-toxic and non-irritating to the skin.
Applications De Recherche Scientifique
4-MOMP-2NP-95% has a wide range of applications in scientific research. It has been used as a chemical reagent in the synthesis of various compounds, such as polymers, pharmaceuticals, and dyes. Additionally, it has been used as a catalyst in the synthesis of organic compounds, and as an inhibitor of enzymes. It has also been used in the synthesis of fluorescent probes and as a fluorescent marker for the detection of proteins.
Mécanisme D'action
The mechanism of action of 4-MOMP-2NP-95% is not fully understood. However, it is believed to act as an inhibitor of enzymes, and as a catalyst in the synthesis of organic compounds. It is also believed to interact with proteins and other molecules in the cell, and to interact with other compounds in the environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MOMP-2NP-95% are not fully understood. However, it has been found to have an inhibitory effect on some enzymes, and to interact with proteins and other molecules in the cell. In addition, it has been found to be non-toxic and non-irritating to the skin.
Avantages Et Limitations Des Expériences En Laboratoire
4-MOMP-2NP-95% has several advantages for use in laboratory experiments. It is highly stable, with a melting point of around 100°C and a boiling point of around 180°C. In addition, it is highly soluble in water and has a low vapor pressure. It is also non-toxic and non-irritating to the skin. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound, and it may be difficult to obtain in large quantities. Additionally, the mechanism of action of 4-MOMP-2NP-95% is not fully understood, so it is important to use caution when working with this compound.
Orientations Futures
There are several potential future directions for research related to 4-MOMP-2NP-95%. These include further research into the biochemical and physiological effects of the compound, as well as the development of new and improved synthesis methods. Additionally, further research is needed to better understand the mechanism of action of 4-MOMP-2NP-95%, as well as its potential applications in the synthesis of organic compounds and pharmaceuticals. Finally, further research is needed to develop more efficient and cost-effective methods for the production of 4-MOMP-2NP-95%.
Méthodes De Synthèse
4-MOMP-2NP-95% is synthesized using a two-step process. The first step involves the reaction of 4-methoxy-3-methylphenol (MMP) with nitrobenzene in the presence of a strong base, such as potassium carbonate, to form the nitrophenol intermediate. The second step involves the reaction of the nitrophenol intermediate with an excess of nitrobenzene to form the final product, 4-MOMP-2NP-95%.
Propriétés
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-7-10(4-6-14(9)19-2)11-3-5-13(16)12(8-11)15(17)18/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSAALLGFGNSRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686266 |
Source


|
| Record name | 4'-Methoxy-3'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-methylphenyl)-2-nitrophenol | |
CAS RN |
1261974-29-1 |
Source


|
| Record name | 4'-Methoxy-3'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














